Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)-
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Overview
Description
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- is a chemical compound with the molecular formula C19H13BiCl2O. This compound is part of the organobismuth family, which is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- involves its interaction with biological molecules. In the case of its antimicrobial activity, the compound binds to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death. It also interferes with the bacterial cell membrane, increasing its permeability and causing cell lysis .
Comparison with Similar Compounds
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- can be compared with other organobismuth compounds such as:
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Dichlorotris(4-chlorophenyl)bismuth: Another organobismuth compound with similar reactivity but different applications
The uniqueness of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
823213-31-6 |
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Molecular Formula |
C19H15BiCl4O |
Molecular Weight |
610.1 g/mol |
IUPAC Name |
dichloro-bis(4-chlorophenyl)-(4-methoxyphenyl)bismuth |
InChI |
InChI=1S/C7H7O.2C6H4Cl.Bi.2ClH/c1-8-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;;;/h3-6H,1H3;2*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI Key |
RWEQTZNTBDPBMG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |
Origin of Product |
United States |
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